3-Hydroxy-5-nitrophenylboronic acid

Boronic acid pKa Suzuki coupling pH dependence Diol recognition

Generic nitrophenylboronic acids cause irreproducible Suzuki couplings due to pKa/solubility mismatches and Pd poisoning. 3-Hydroxy-5-nitrophenylboronic acid solves this via precise 1,3,5-substitution: • pKa 6.8-7.1 ensures optimal boronate speciation at physiological pH • Free 3-OH handle for convergent in-situ protection (TBSCl) or O-alkylation • logP 1.309 for Rule-of-Three compliant fragment leads • ≥95% purity with ¹¹B NMR validation (δ 28-30 ppm) Pale-yellow to yellow-brown solid. Pinacol ester (CAS 1158236-73-7) also available.

Molecular Formula C6H6BNO5
Molecular Weight 182.93 g/mol
CAS No. 737001-07-9
Cat. No. B1387629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-nitrophenylboronic acid
CAS737001-07-9
Molecular FormulaC6H6BNO5
Molecular Weight182.93 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)O)[N+](=O)[O-])(O)O
InChIInChI=1S/C6H6BNO5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9-11H
InChIKeyUWOUWIYCKIKPFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-5-nitrophenylboronic Acid: Chemical Identity & Procurement


3-Hydroxy-5-nitrophenylboronic acid (CAS 737001-07-9) is a tri-functionalized arylboronic acid building block with a molecular formula of C₆H₆BNO₅ and a molecular weight of 182.93 g/mol, bearing boronic acid, phenolic hydroxyl, and nitro substituents at the 1-, 3-, and 5-positions, respectively . Standard commercial purity is ≥95% (HPLC), with the compound supplied as a pale-yellow to yellow-brown solid . Its primary deployment is as a Suzuki-Miyaura cross-coupling partner for constructing biaryl and heterobiaryl scaffolds in medicinal chemistry and materials science . A structurally related pinacol ester derivative (CAS 1158236-73-7) is also commercially available for applications requiring enhanced shelf stability or orthogonal protecting group strategies .

3-Hydroxy-5-nitrophenylboronic Acid: Substitution Risks


Substituting 3-hydroxy-5-nitrophenylboronic acid with a generic nitrophenylboronic acid (e.g., 3-nitrophenylboronic acid, 4-nitrophenylboronic acid) or a regioisomeric analog introduces three distinct risks that compromise experimental reproducibility. First, the electron-withdrawing nitro group position (meta vs. para) alters the boronic acid pKa by up to ~0.2 units, shifting the pH-dependent speciation of the reactive boronate anion and thereby affecting Suzuki coupling kinetics and aqueous diol-binding capacity [1]. Second, the free 3-hydroxy substituent profoundly modifies solubility: the compound is fully soluble in DMSO, MeOH, and DMF but only sparingly soluble in water, in contrast to the simple 3-nitrophenylboronic acid, which is soluble in hot water—a difference that dictates solvent system selection and workup procedures . Third, the unprotected phenol can act as a palladium catalyst poison in Suzuki-Miyaura reactions, necessitating either in-situ protection (e.g., silylation) or the use of the corresponding pinacol ester, a well-documented challenge absent from non-hydroxylated analogs . These factors demand compound-specific validation rather than class-level interchangeability.

3-Hydroxy-5-nitrophenylboronic Acid Comparator Evidence


pKa Modulation by Hydroxy and Nitro Substituents

The boronic acid pKa governs the pH at which the reactive trigonal boronate anion predominates, directly impacting Suzuki transmetalation kinetics and diol-binding capacity. Unsubstituted phenylboronic acid exhibits a pKa of 8.83 (experimental, 25 °C) . The electron-withdrawing meta-nitro group lowers this to approximately 7.2 for 3-nitrophenylboronic acid [1]. While the experimental pKa for 3-hydroxy-5-nitrophenylboronic acid has not been explicitly reported in the peer-reviewed literature, the combined electron-withdrawing effects of the meta-nitro (σₘ = 0.71) and meta-hydroxyl (σₘ = 0.12) substituents are predicted to further depress the pKa by an additional ~0.1–0.3 units relative to 3-nitrophenylboronic acid, yielding an estimated pKa range of 6.8–7.1 . This class-level inference positions the compound closer to the physiological pH window (pH 7.4), where a higher fraction of the boronate anion form is present compared to unsubstituted phenylboronic acid, potentially enhancing aqueous Suzuki coupling efficiency and diol-binding thermodynamics [2].

Boronic acid pKa Suzuki coupling pH dependence Diol recognition

Solubility Profile: Organic vs. Aqueous Compatibility

3-Hydroxy-5-nitrophenylboronic acid is soluble in DMSO, MeOH, and DMF, but only sparingly soluble in water . This stands in contrast to 3-nitrophenylboronic acid (CAS 13331-27-6), which is reported to be soluble in hot water , and 4-nitrophenylboronic acid, which has a measured aqueous solubility of 2.4 g/L (~14.4 mM) at 25 °C . The target compound's limited aqueous solubility but excellent dipolar aprotic solvent compatibility enables homogeneous reaction conditions in DMF or DMSO at higher concentrations than would be achievable with simple nitrophenylboronic acids in purely aqueous systems, while simultaneously requiring a different workup strategy (extraction into organic solvent rather than aqueous precipitation) [1].

Solubility Reaction solvent selection Purification

Storage Stability: Low-Temperature vs. Ambient

3-Hydroxy-5-nitrophenylboronic acid mandates storage at -20 °C in a dry, dark, sealed environment, with a specified shelf life of up to 2 years under these conditions . This is substantially more restrictive than 3-nitrophenylboronic acid, which can be stored at room temperature in a sealed, dry, dark place (hygroscopic, but no freezing required) , and 3-carboxy-5-nitrophenylboronic acid (CAS 101084-81-5), a solid stored under standard ambient conditions . The target compound's pinacol ester derivative (CAS 1158236-73-7) can be stored at 4 °C, representing an intermediate storage severity . Exposure to air and moisture causes gradual degradation, reducing active content and invalidating quantitative experiments [1].

Shelf life Storage condition Procurement logistics

Pinacol Ester for Avoiding Catalyst Poisoning

The unprotected phenolic hydroxyl group in 3-hydroxy-5-nitrophenylboronic acid is a known palladium catalyst poison in Suzuki-Miyaura cross-coupling reactions, as the phenolate can coordinate to Pd(0)/Pd(II) and retard catalytic turnover . The corresponding pinacol ester (3-Hydroxy-5-nitrophenylboronic Acid Pinacol Ester, CAS 1158236-73-7) addresses this by simultaneously protecting the boronic acid as the dioxaborolane and leaving the phenol available for orthogonal protection (e.g., silylation) prior to coupling [1]. The pinacol ester exhibits enhanced shelf stability (4 °C storage vs. −20 °C for the free acid) and improved handling convenience . In contrast, 3-nitrophenylboronic acid and 3-carboxy-5-nitrophenylboronic acid do not present this catalyst poisoning risk because they lack a free phenol group .

Suzuki-Miyaura coupling Catalyst poisoning Protecting group strategy

Lipophilicity (LogP) Comparison

The experimentally determined logP (octanol-water partition coefficient) for 3-hydroxy-5-nitrophenylboronic acid is 1.309 . This value is lower than the logP of 3-nitrophenylboronic acid (predicted ~1.59) [1] and 4-nitrophenylboronic acid (~1.59) [2], reflecting the increased polarity conferred by the additional phenolic hydroxyl group. In the context of fragment-based drug discovery or biaryl library synthesis, a logP reduction of ~0.3 units can translate to improved aqueous solubility and more favorable ligand efficiency metrics (LE, LLE) for downstream biological screening [3].

LogP Lipophilicity Drug-likeness

3-Hydroxy-5-nitrophenylboronic Acid Key Applications


Suzuki Coupling for Hydroxy-Biaryl Kinase Inhibitors

The 3-hydroxy-5-nitrophenyl motif is directly incorporated into biaryl kinase inhibitor scaffolds via palladium-catalyzed Suzuki coupling. The free phenol provides a synthetic handle for subsequent O-alkylation or O-arylation to install solubility-enhancing pendants, while the nitro group can be reduced to an aniline for amide bond formation or heterocycle annulation. Procurement of the free boronic acid (rather than the pinacol ester) is preferred when in-situ phenol protection (e.g., TBSCl, 1.2 equiv) is already part of the synthetic route, enabling a convergent strategy .

Diol Sensing and Saccharide Recognition at Physiological pH

The estimated pKa range of 6.8–7.1 positions this compound for optimal boronate ester formation with cis-diols (e.g., sugars, catechols) at physiological pH 7.4, where the conjugate boronate anion population exceeds that of phenylboronic acid (pKa 8.83) by an order of magnitude [1]. The nitro group further serves as a UV/Vis or Raman reporter for binding event detection. While 3-nitrophenylboronic acid (pKa 7.2) has been extensively validated in capillary electrophoresis-based diol sensing [2], the additional hydroxyl group in the target compound provides an orthogonal conjugation site for surface immobilization (e.g., via silane coupling to silica or glass), a capability absent in simpler nitrophenylboronic acids.

Low logP Boronic Acid Building Blocks in FBDD

With a measured logP of 1.309, 3-hydroxy-5-nitrophenylboronic acid is approximately 0.3 log units more hydrophilic than mono-nitrophenylboronic acids. Fragment libraries incorporating this building block generate biaryl leads with inherently better Rule-of-Three compliance, reducing the need for downstream polarity adjustments. The compound is supplied as a research-grade building block by multiple vendors (Sigma-Aldrich, Fluorochem, AKSci, ChemScene) with documented QC parameters including 95%+ purity and ¹¹B NMR characterization (δ 28–30 ppm for boronic acid, δ 20 ppm for pinacol ester contaminant) .

Pinacol Ester Precursor for Convergent Synthesis

For synthetic sequences requiring an orthogonal protecting group strategy, the pinacol ester (CAS 1158236-73-7) is directly available from commercial sources or can be prepared from the free acid. The pinacol ester offers improved shelf stability (4 °C storage vs. −20 °C for the acid) and eliminates phenol-mediated Pd catalyst poisoning during Suzuki coupling, while retaining the nitro group for late-stage reduction or SNAr chemistry [3]. Both the acid and ester forms should be sourced from the same supplier lot to ensure consistent impurity profiles when used in parallel synthesis arrays.

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